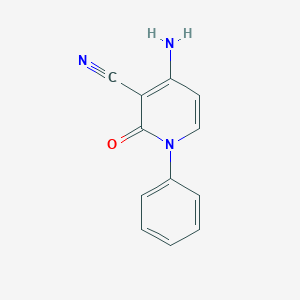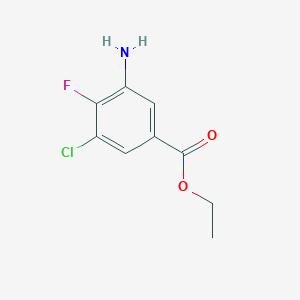![molecular formula C14H18BClO3 B13514630 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylethylene chlorophosphite , is a chemical compound with the empirical formula C6H12ClO2P. It has a molecular weight of 182.59 g/mol. This compound contains a boron atom and a chlorine atom, making it interesting for various applications .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one. One common method involves the reaction of 3-chloroacetophenone with tetramethylethylene chlorophosphite. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves using large-scale reactors and optimizing reaction conditions to achieve high yields. Safety precautions are essential due to the reactivity of some intermediates.
Análisis De Reacciones Químicas
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one participates in various chemical reactions:
Buchwald-Hartwig Cross Coupling Reaction: Used for C-N bond formation.
Heck Reaction: Catalytic coupling of aryl halides with alkenes.
Hiyama Coupling: Silicon-based cross-coupling reaction.
Negishi Coupling: Palladium-catalyzed cross-coupling with organozinc reagents.
Sonogashira Coupling: Alkyne-aryl coupling.
Suzuki-Miyaura Coupling: Cross-coupling of arylboronic acids with aryl halides.
Common reagents include palladium catalysts, ligands, and base. The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one finds applications in:
Chemistry: As a reagent for phosphitylation, leading to glycosyl donors and ligands.
Biology: Used in derivatizing lignin samples for P NMR analysis.
Industry: Synthesis of fine chemicals and intermediates.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparación Con Compuestos Similares
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one stands out due to its boron-containing moiety. Similar compounds include 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate .
Remember that safety precautions are crucial when handling any chemical compound
Propiedades
Fórmula molecular |
C14H18BClO3 |
|---|---|
Peso molecular |
280.56 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H18BClO3/c1-9(17)10-6-7-11(12(16)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Clave InChI |
VCQAZRJMOMBQDO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
amine dihydrochloride](/img/structure/B13514561.png)


![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)

![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)




![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)


